4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide
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Overview
Description
4-hydroxy-7-methoxy-N-[2-(2-pyridinyl)ethyl]-3-quinolinecarboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core with a hydroxy group at the 4-position, a methoxy group at the 7-position, and a carboxamide group linked to a pyridinyl ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methoxy-N-[2-(2-pyridinyl)ethyl]-3-quinolinecarboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy group at the 4-position and the methoxy group at the 7-position can be introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the quinoline derivative with an appropriate carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Linking the Pyridinyl Ethyl Chain: The final step involves linking the pyridinyl ethyl chain to the carboxamide group. This can be achieved through a nucleophilic substitution reaction using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7-methoxy-N-[2-(2-pyridinyl)ethyl]-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group at the 7-position can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thiols, amines, alkylating agents.
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-hydroxy-7-methoxy-N-[2-(2-pyridinyl)ethyl]-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-7-methoxy-N-[2-(2-pyridinyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: A simpler quinoline derivative with a hydroxy group at the 4-position.
7-methoxyquinoline: A quinoline derivative with a methoxy group at the 7-position.
N-[2-(2-pyridinyl)ethyl]-3-quinolinecarboxamide: A quinoline derivative with a carboxamide group linked to a pyridinyl ethyl chain.
Uniqueness
4-hydroxy-7-methoxy-N-[2-(2-pyridinyl)ethyl]-3-quinolinecarboxamide is unique due to the combination of functional groups present in its structure. This unique combination allows it to exhibit a diverse range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
7-methoxy-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-13-5-6-14-16(10-13)21-11-15(17(14)22)18(23)20-9-7-12-4-2-3-8-19-12/h2-6,8,10-11H,7,9H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
VWWDELCEFYDTBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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